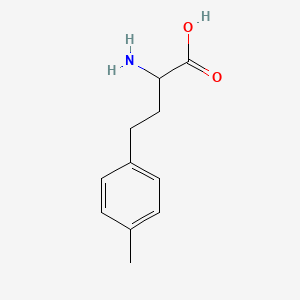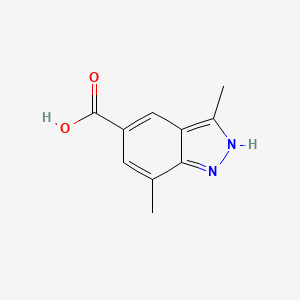
3,7-Dimethyl-1H-indazol-5-carbonsäure
Übersicht
Beschreibung
3,7-Dimethyl-1H-indazole-5-carboxylic acid is a chemical compound with the CAS Number: 1031417-75-0 . It has a molecular weight of 190.2 . The IUPAC name for this compound is 3,7-dimethyl-1H-indazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for 3,7-Dimethyl-1H-indazole-5-carboxylic acid is 1S/C10H10N2O2/c1-5-3-7 (10 (13)14)4-8-6 (2)11-12-9 (5)8/h3-4H,1-2H3, (H,11,12) (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Entwicklung von HIV-Protease-Inhibitoren
3,7-Dimethyl-1H-indazol-5-carbonsäure: wurde auf sein Potenzial zur Entwicklung von HIV-Protease-Inhibitoren untersucht. Diese Inhibitoren sind für die Behandlung von HIV/AIDS von entscheidender Bedeutung, da sie das HIV-Protease-Enzym blockieren, das für die Replikation des Virus notwendig ist. Forschungen zu Indazol-Derivaten haben gezeigt, dass sie vielversprechend sind, um effektivere und weniger toxische Behandlungen für Menschen mit HIV zu entwickeln .
Serotonin-Rezeptor-Antagonisten
Die Verbindung findet Anwendung bei der Synthese von Serotonin-Rezeptor-Antagonisten. Diese Antagonisten können verschiedene neurologische Erkrankungen behandeln, indem sie Serotonin-Rezeptoren im Gehirn blockieren. Dies kann zur Regulierung von Stimmung, Angstzuständen und Schlafstörungen beitragen und einen Weg für neue therapeutische Wirkstoffe eröffnen .
Aldose-Reduktase-Inhibitoren
Indazol-Derivate, darunter This compound, werden als Aldose-Reduktase-Inhibitoren untersucht. Diese Inhibitoren können möglicherweise Komplikationen von Diabetes wie diabetische Neuropathie behandeln, indem sie die Ansammlung von Sorbitol verhindern, das als Ursache für oxidativen Stress und Zellschäden gilt .
Acetylcholinesterase-Inhibitoren
Diese Verbindung ist auch relevant für die Entwicklung von Acetylcholinesterase-Inhibitoren. Diese Inhibitoren können die Alzheimer-Krankheit und andere Gedächtnisstörungen behandeln, indem sie den Abbau von Acetylcholin verhindern, einem Neurotransmitter, der für Lernen und Gedächtnis wichtig ist .
Behandlung und Diagnose der Parkinson-Krankheit
Strukturell optimierte Indazol-Derivate werden als potenzielle Arzneimittel- und Radioliganden-Kandidaten für die Behandlung und Diagnose der Parkinson-Krankheit (PD) und anderer neurologischer Erkrankungen entwickelt. Diese Verbindungen können Einblicke in den Krankheitsmechanismus liefern und zur Entwicklung gezielter Therapien beitragen .
Entzündungshemmende Anwendungen
Die entzündungshemmenden Eigenschaften von Indazolverbindungen werden untersucht, wobei This compound ein Schlüsselmolekül in dieser Forschung ist. Diese Studien zielen darauf ab, neue entzündungshemmende Medikamente zu entwickeln, die Erkrankungen wie Arthritis mit weniger Nebenwirkungen als die derzeit verfügbaren Medikamente behandeln können .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3,7-Dimethyl-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
The compound interacts with its target, the S1P1 receptor, by activating it . This activation helps maintain the integrity of the endothelial barrier . Desensitization of the s1p1 receptor can lead to peripheral blood lymphopenia .
Biochemical Pathways
Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Result of Action
Indazole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemische Analyse
Biochemical Properties
3,7-Dimethyl-1H-indazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which may have downstream effects on cellular processes .
Cellular Effects
The effects of 3,7-Dimethyl-1H-indazole-5-carboxylic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it may affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels .
Molecular Mechanism
At the molecular level, 3,7-Dimethyl-1H-indazole-5-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can cause conformational changes in the target biomolecule, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7-Dimethyl-1H-indazole-5-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3,7-Dimethyl-1H-indazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3,7-Dimethyl-1H-indazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux. The compound’s influence on metabolite levels can lead to changes in cellular energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
Within cells and tissues, 3,7-Dimethyl-1H-indazole-5-carboxylic acid is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 3,7-Dimethyl-1H-indazole-5-carboxylic acid is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Eigenschaften
IUPAC Name |
3,7-dimethyl-2H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-7(10(13)14)4-8-6(2)11-12-9(5)8/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWKLSSETKSKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(NN=C12)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717234 | |
| Record name | 3,7-Dimethyl-2H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031417-75-0 | |
| Record name | 3,7-Dimethyl-1H-indazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031417-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyl-2H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


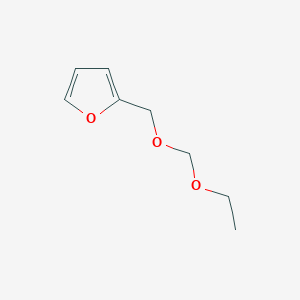
![6-Oxa-1-azaspiro[3.3]heptane](/img/structure/B1441835.png)
![2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL](/img/structure/B1441836.png)
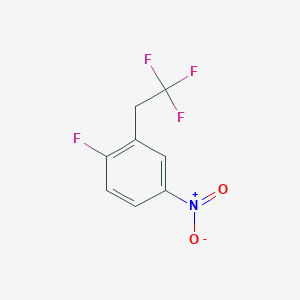



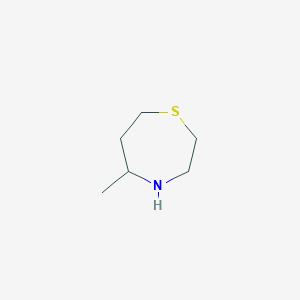
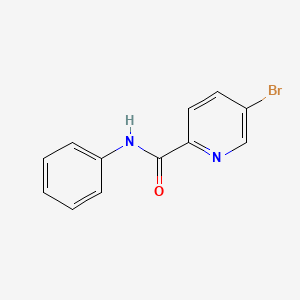

![Pyrazolo[1,5-A]pyridin-2-ylmethanamine](/img/structure/B1441850.png)


